3-(4-Fluorophenoxy)benzyl Bromide
Overview
Description
Synthesis Analysis
The synthesis of related fluorophenoxy compounds involves multi-step procedures, starting from different precursors. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue involves a two-step procedure from the corresponding benzazoles . Another example is the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, which is a two-step radiosynthesis involving [18F]fluoride and subsequent deprotection . These methods suggest that the synthesis of "3-(4-Fluorophenoxy)benzyl Bromide" could potentially involve similar multi-step reactions, starting from appropriate phenol or benzyl bromide precursors.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-Fluorophenoxy)benzyl Bromide" is characterized by the presence of fluorophenoxy moieties and benzyl groups. The crystal structure of a related compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, shows dihedral angles between the triazole ring and the two benzene rings, indicating the spatial arrangement of the rings in the molecule . This information can be extrapolated to predict the molecular geometry of "3-(4-Fluorophenoxy)benzyl Bromide," which would likely exhibit a planar or near-planar arrangement due to the conjugation of the benzyl and phenoxy rings.
Chemical Reactions Analysis
The reactivity of benzyl bromide derivatives is often exploited in the formation of protecting groups or in coupling reactions. For example, a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, is introduced using a benzyl bromide and is cleaved under specific conditions . This suggests that "3-(4-Fluorophenoxy)benzyl Bromide" could potentially be used as a protecting group or as a reactive intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenoxy and benzyl bromide derivatives are influenced by the presence of fluorine atoms and the benzyl group. The fluorine atoms can enhance the acidity of adjacent hydroxyl groups, as seen in the high sensitivity to pH changes in certain fluorophenol derivatives . Additionally, the presence of fluorine can affect the stability of the compound under various conditions, such as oxidation . These properties are important when considering the handling and storage of "3-(4-Fluorophenoxy)benzyl Bromide" and its potential applications in chemical synthesis.
Scientific Research Applications
Radiofluorination and Radiosynthesis
- Radiofluorination : Compounds containing 3-(4-Fluorophenoxy)benzyl Bromide, like 4-[¹⁸F]Fluorophenol, are significant in the radiofluorination process. This process is crucial for synthesizing complex molecules with a 4-[¹⁸F]fluorophenoxy moiety, extensively used in no-carrier-added (n.c.a.) radiopharmaceuticals (Helfer et al., 2013), (Ross et al., 2011).
Polymer Synthesis
- Convergent Growth Approach in Polymer Synthesis : The compound aids in a novel convergent growth method for creating topological macromolecules. This approach involves a stepwise addition of monomers and activation of benzylic sites, crucial in synthesizing dendritic polymers with controlled molecular architecture (Hawker & Fréchet, 1990).
Pharmaceutical Research
- Pharmaceutical Research : It has applications in synthesizing various pharmaceutical intermediates and compounds with potential biological activities. For example, research on bromophenol derivatives, including those derived from 3-(4-Fluorophenoxy)benzyl Bromide, demonstrates significant enzyme inhibition activities, which are vital in drug discovery and development (Bayrak et al., 2019).
Organic Chemistry
- Protecting Group in Organic Synthesis : This compound serves as a protecting group for alcohols in organic synthesis. It offers stability under oxidizing conditions, making it compatible with various synthetic processes (Crich et al., 2009).
Catalysis and Reaction Efficiency
- Catalyst in Synthesis Reactions : The compound plays a role in catalyzing different synthesis reactions. For instance, it is used in palladium-catalyzed direct arylations, enhancing the efficiency and cost-effectiveness of producing arylated compounds (Ionita et al., 2010).
Fluorescent Probes and Sensing Applications
- Development of Fluorescent Probes : It contributes to the creation of fluorescent and colorimetric probes, vital in sensing applications like pH monitoring and metal ion detection (Tanaka et al., 2001), (Diana et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(bromomethyl)-3-(4-fluorophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFSTQUUDSBQCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372078 | |
Record name | 3-(4-Fluorophenoxy)benzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenoxy)benzyl Bromide | |
CAS RN |
65295-58-1 | |
Record name | 3-(4-Fluorophenoxy)benzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Fluorophenoxy)benzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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